(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
CAS No.: 1391553-17-5
Cat. No.: VC2607085
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391553-17-5 |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | (1R)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 |
| Standard InChI Key | GSMJUVHGBWUTQK-UTONKHPSSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl |
| SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride consists of a phenyl ring with a benzyloxy substituent at position 3 and an ethylamine group at position 1. The compound has a chiral center with R-configuration at the carbon attached to the amine group, which is a critical determinant of its biological activity and receptor binding affinity. The hydrochloride salt formation enhances aqueous solubility, making it suitable for biological applications .
The molecular formula is C15H18ClNO with a molecular weight of 263.76 g/mol. The SMILES notation representing the chemical structure is CC@HN.[H]Cl, which encodes both its connectivity and stereochemistry .
Physical and Chemical Properties
Table 1: Physicochemical Properties of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1391553-17-5 |
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |
| Stereochemistry | R-configuration at the chiral carbon |
The compound exists as a solid at ambient temperature and exhibits improved water solubility compared to its free base form. For research applications, it is recommended to store the compound at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) to maintain stability and prevent degradation .
Synthesis Methods
Salt Formation Process
The conversion of the free base to the hydrochloride salt typically follows this general procedure:
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Dissolution of the free base in an appropriate solvent (often ether or dioxane)
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Treatment with hydrogen chloride in dioxane or other suitable form
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Precipitation of the hydrochloride salt
For example, from similar syntheses documented in literature, the hydrochloride salt formation often involves treating the free amine with 4M HCl in dioxane at room temperature for approximately 3.5 hours, followed by precipitation with diethyl ether .
Biological Activities
Neurotransmitter Modulation
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride exhibits significant neurotransmitter modulation properties, suggesting potential applications in neuropsychiatric and neurodegenerative disorders. The compound's structural similarity to certain neurotransmitters indicates its potential to interact with various receptors in the central nervous system.
Studies on similar compounds have demonstrated interactions with neurotransmitter systems, particularly those involving monoamines such as serotonin, dopamine, and norepinephrine. These interactions may contribute to the compound's potential effects on mood regulation, cognition, and motor function.
Research Methodologies and Findings
Analytical Techniques
Several analytical techniques are employed for the characterization and analysis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment
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High-Performance Liquid Chromatography (HPLC): For purity determination and enantiomeric excess evaluation
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Mass Spectrometry: For molecular weight confirmation and structural analysis
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Infrared Spectroscopy: For functional group identification
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X-ray Crystallography: For definitive stereochemical assignment
These techniques provide comprehensive characterization of the compound's structure, purity, and stereochemical integrity, which are critical for research applications.
Pharmacological Studies
Recent pharmacological studies have employed high-throughput screening techniques to evaluate the interactions of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride with various biological targets. These studies have focused on:
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Receptor Binding Assays: To determine affinity for specific neurotransmitter receptors
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Neurotransmitter Uptake Inhibition: To assess effects on neurotransmitter transporters
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Enzyme Inhibition Studies: To evaluate interactions with enzymes involved in neurotransmitter metabolism
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Electrophysiological Studies: To investigate effects on neuronal activity
The findings from these studies continue to expand our understanding of the compound's mechanisms of action and potential therapeutic applications.
Structural Analogs and Comparative Analysis
Comparison with Related Compounds
Several structural analogs of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride differ in the position of the benzyloxy group or the stereochemistry at the chiral carbon. Table 2 provides a comparative analysis of these compounds.
Table 2: Comparative Analysis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride and Structural Analogs
| Compound | CAS Number | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|
| (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride | 1391553-17-5 | Reference compound | Reference activity profile |
| (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride | 1391541-13-1 | S-configuration at chiral carbon | Altered receptor binding affinity and selectivity |
| (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride | 123982-91-2 | Benzyloxy at position 2 | Modified electronic distribution and steric effects |
| (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride | 221670-74-2 | Benzyloxy at position 4 | Different molecular geometry and receptor interactions |
| 1-[3-(Benzyloxy)phenyl]ethan-1-amine | 189561-33-9 | Free base form | Reduced water solubility and altered bioavailability |
These structural variations can significantly influence the compounds' pharmacokinetic properties, binding affinities, and biological activities . Understanding these structure-activity relationships is crucial for rational drug design and optimization.
Structure-Activity Relationships
Current Research Applications
Medicinal Chemistry
In medicinal chemistry, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride serves as a valuable scaffold for the development of novel therapeutic agents targeting neurological disorders. Its unique structural features make it an interesting starting point for structure-activity relationship studies and lead optimization efforts.
Researchers are exploring modifications to enhance potency, selectivity, and pharmacokinetic properties, with the aim of developing improved therapeutic agents for conditions such as depression, anxiety, and neurodegenerative disorders.
Neuropharmacology
In neuropharmacology research, the compound is being investigated for its interactions with various neurotransmitter systems and potential effects on neuronal function. These studies provide valuable insights into the neurobiological mechanisms underlying mood regulation, cognition, and motor function.
The compound's potential neuroprotective effects are also being explored, with implications for the development of therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
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